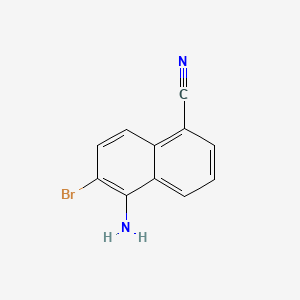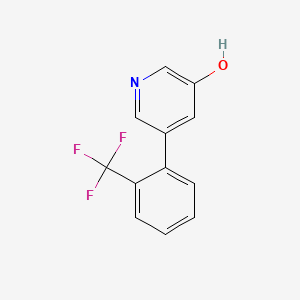
3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine” is a chemical compound with the CAS Number: 1261640-32-7 . Its molecular weight is 239.2 and its IUPAC name is 5-[2-(trifluoromethyl)phenyl]-3-pyridinol .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis
The linear formula of “3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine” is C12H8F3NO . The InChI code is 1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Regioselective Synthesis : Raminelli et al. (2006) demonstrated the regioselective synthesis of various substituted 3-(2-hydroxyphenyl)pyridines, which may include compounds structurally similar to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. This process involved a transition-metal-free, one-step route and yielded good results through apparent rearrangements (Raminelli, Liu, & Larock, 2006).
Oxyfunctionalization Using Microorganisms : Stankevičiūtė et al. (2016) explored the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method could be relevant for modifying compounds like 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine to produce hydroxylated derivatives (Stankevičiūtė et al., 2016).
Biological and Medicinal Research
Chelating Properties : Lachowicz et al. (2016) investigated the synthesis and iron chelating properties of hydroxypyridinones, which may include structures related to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. Their findings on coordinating ability and bio-distribution could be relevant for similar compounds (Lachowicz et al., 2016).
Photophysical Properties : Khan et al. (2010) examined the photophysical properties of certain boron-dipyrromethenes substituted with pyridinyl groups, which might provide insights into the properties of related pyridine derivatives such as 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (Khan, Rao, & Ravikanth, 2010).
Environmental Applications
- Degradation in Water : Li et al. (2017) researched the degradation of pyridine in drinking water using a dielectric barrier discharge system. Although this study focuses on pyridine, the findings could be extrapolated to the degradation mechanisms of similar compounds, including 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (Li, Yi, Zhou, & Wang, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFDVVAQFNYDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683014 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261640-32-7 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)

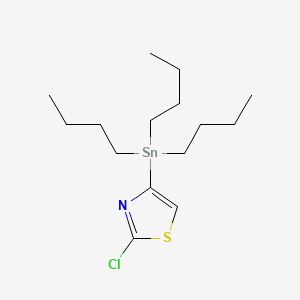


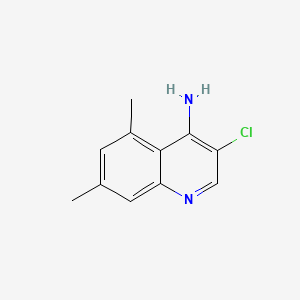


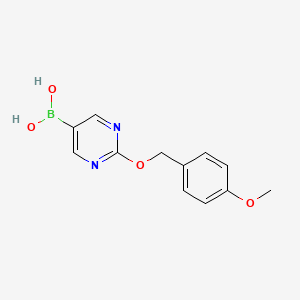
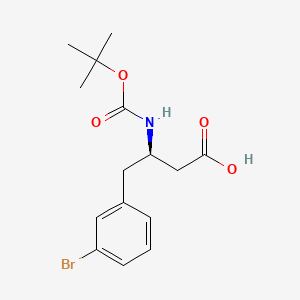
![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)
